molecular formula C10H11NOS B2724090 3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one CAS No. 1857256-49-5

3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one

Cat. No.: B2724090
CAS No.: 1857256-49-5
M. Wt: 193.26
InChI Key: HHBLWWNISWCQMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Thiophen-2-yl)-2-azaspiro[33]heptan-1-one is a heterocyclic compound featuring a spirocyclic structure with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiophen-2-yl)-2-azaspiro[3

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the spirocyclic core can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nitrating agents under controlled conditions.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Spirocyclic alcohols.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: 3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This makes it a valuable scaffold for the development of novel therapeutic agents and advanced materials.

Properties

IUPAC Name

1-thiophen-2-yl-2-azaspiro[3.3]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c12-9-10(4-2-5-10)8(11-9)7-3-1-6-13-7/h1,3,6,8H,2,4-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBLWWNISWCQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(NC2=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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